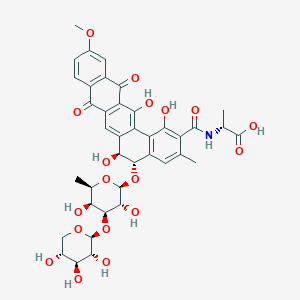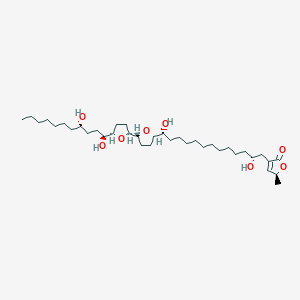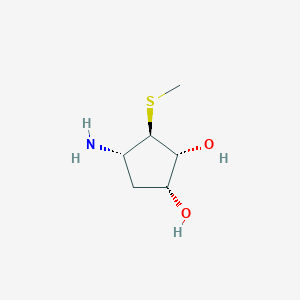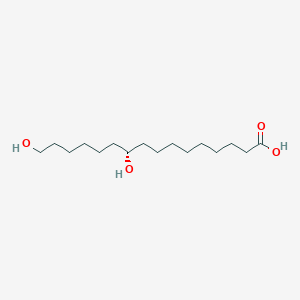
(s)-10,16-Dihydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Arabidopsis thaliana with data available.
Applications De Recherche Scientifique
Synthesis and Application in Polyesters :
- (S)-10,16-Dihydroxyhexadecanoic acid, isolated from tomato cuticle, has been used to synthesize various monomers, dimers, and trimers. These compounds are suitable for creating a range of chemicals and bio-polyesters, particularly due to their physical properties, non-toxicity, and abundance in raw materials (Arrieta-Báez et al., 2011).
Eco-Friendly Production from Agricultural Waste :
- The acid has been obtained from tomato waste and used to produce polyesters with potential applications in materials science. These polyesters exhibit distinct physicochemical properties and are derived from an environmentally sustainable source (Arrieta-Baez et al., 2019).
Asymmetric Syntheses and Fungal Activation :
- Asymmetric syntheses of (S)-10,16-Dihydroxyhexadecanoic acid have been achieved. Its stereochemistry plays a role in the activation of fungal pathogens, indicating potential applications in agricultural and pharmaceutical research (Ahmed et al., 2003).
Polymerization and Material Properties :
- Polymerization of this acid using ionic liquids as catalysts has been studied, leading to polyesters with varying solubilities and structural properties. These findings are significant for developing new materials with tailored features (Gómez-Patiño et al., 2015).
Oligomerization Catalyzed by Lipases :
- Its oligomerization, catalyzed by different lipases, has been investigated. The resulting polyesters have potential applications in biotechnology and material science due to their linear structure and self-assembly properties (Gómez-Patiño et al., 2013).
Propriétés
Nom du produit |
(s)-10,16-Dihydroxyhexadecanoic acid |
|---|---|
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
(10S)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m0/s1 |
Clé InChI |
VJZBXAQGWLMYMS-HNNXBMFYSA-N |
SMILES isomérique |
C(CCCCC(=O)O)CCC[C@@H](CCCCCCO)O |
SMILES canonique |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonymes |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



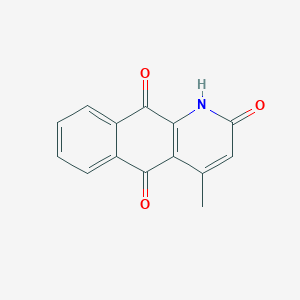
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
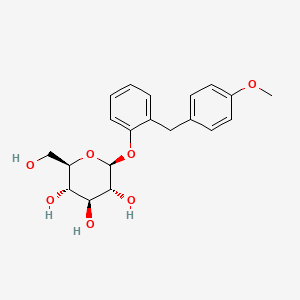
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
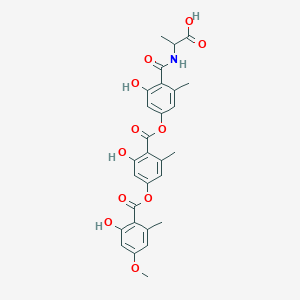
![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)
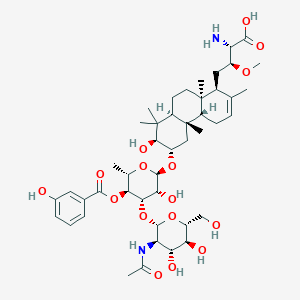
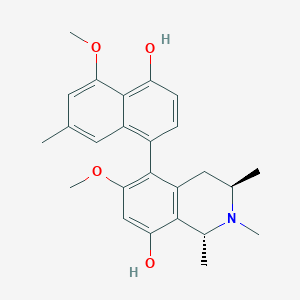
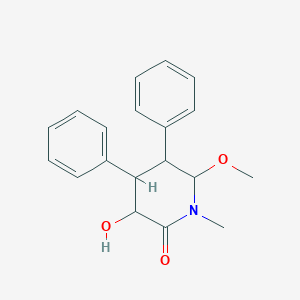
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)
